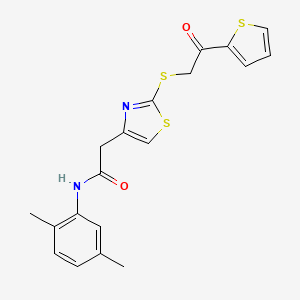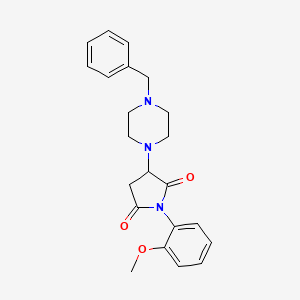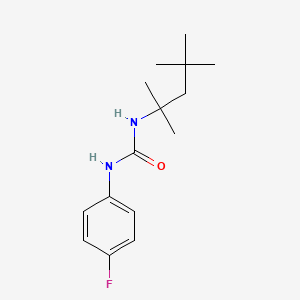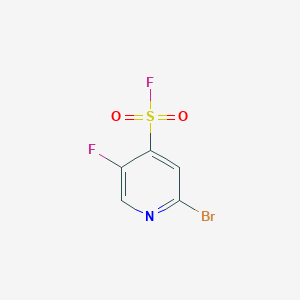
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is a chemical compound . It is often stored in a cold state . This compound is a starting material for many drug syntheses, especially as an important intermediate for many pyridine compounds . It can be used as a biochemical reagent, a biological material, or an organic compound for life science-related research .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For example, the Gaussian program can be used to calculate the molecular geometrical parameters with the B3LYP functional and the 6–311++ G (d, p) basis set .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods. For instance, the molecular weight, density, melting point, and boiling point can be determined .Mechanism of Action
Target of Action
It’s known that fluoropyridines, a class of compounds to which this molecule belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various pharmaceuticals .
Mode of Action
2-Bromo-5-fluoropyridine, a related compound, can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications . More research is needed to elucidate the specific pathways impacted by this compound.
Result of Action
The related compound 2-bromo-5-fluoropyridine is used in the synthesis of various pharmaceuticals , suggesting that it may have significant biological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride in lab experiments include its high potency and specificity towards various enzymes. Moreover, the compound is stable and easy to handle, making it a suitable candidate for biochemical and physiological studies. However, the limitations of using the compound include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the use of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride in scientific research. One potential direction is to explore the compound's potential as a therapeutic agent for various diseases, including cancer and thrombosis. Another direction is to investigate the compound's effect on other enzymes and their physiological functions. Additionally, the development of new analogs of the compound with improved potency and selectivity could lead to new applications in the field of enzyme inhibition.
Conclusion:
In conclusion, this compound is a potent inhibitor of various enzymes that has been extensively used in scientific research. Its mechanism of action involves the covalent modification of the active site of the target enzyme, resulting in the inhibition of its activity. The compound has potential applications in the treatment of various diseases and has several future directions for research. However, its potential toxicity and the need for careful handling and disposal should be taken into consideration.
Synthesis Methods
The synthesis of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride involves the reaction of 2-bromo-5-fluoropyridine with sulfonyl chloride in the presence of a base. The reaction takes place at room temperature and yields the desired product in high purity.
Scientific Research Applications
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride has been extensively used in scientific research as a potent inhibitor of various enzymes. It has been found to inhibit the activity of several proteases, including cathepsin B, cathepsin L, and papain. It has also been used as an inhibitor of the serine protease, thrombin, and the cysteine protease, caspase-3.
Safety and Hazards
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-bromo-5-fluoropyridine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-5-1-4(12(8,10)11)3(7)2-9-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTVKXXNCNWPQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

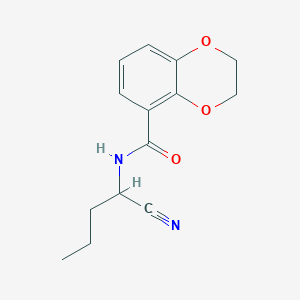


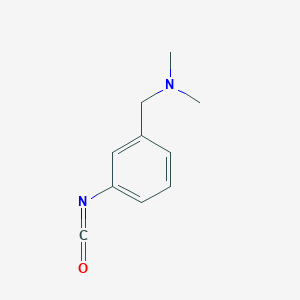
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388094.png)
![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2388096.png)
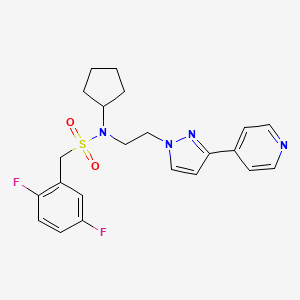
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2388099.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2388100.png)
![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide](/img/structure/B2388104.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2388105.png)
